3-Amino-3-(pyridin-4-yl)propan-1-ol
Description
3-Amino-3-(pyridin-4-yl)propan-1-ol is a β-amino alcohol derivative featuring a pyridin-4-yl substituent at the 3-position of a propan-1-ol backbone. Its structure combines a hydroxyl group, an amino group, and a pyridine ring, enabling diverse intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that influence its physicochemical and biological properties.
Properties
IUPAC Name |
3-amino-3-pyridin-4-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-8(3-6-11)7-1-4-10-5-2-7/h1-2,4-5,8,11H,3,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSDHGDMFGAHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CCO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311419 | |
| Record name | γ-Amino-4-pyridinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865074-65-3 | |
| Record name | γ-Amino-4-pyridinepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865074-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | γ-Amino-4-pyridinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(pyridin-4-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which is commercially available.
Nucleophilic Substitution: Pyridine undergoes nucleophilic substitution with a suitable halogenated propanol derivative, such as 3-chloro-1-propanol, in the presence of a base like sodium hydroxide.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the 3-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(pyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols with different substituents.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-Amino-3-(pyridin-4-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(pyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Positional Isomers
3-(2-Aminopyridin-3-yl)propan-1-ol
- Structure: Pyridine ring substituted at the 3-position with a 2-aminophenyl group.
- Key Differences: The amino group on the pyridine ring is at position 2 instead of 4, altering electronic distribution and hydrogen-bonding capacity. This positional isomerism may reduce its ability to engage in π-π interactions compared to the 4-pyridinyl derivative.
- Applications : Catalogued as a building block for medicinal chemistry, though specific pharmacological data are unavailable .
(2-Aminopyridin-4-yl)-methanol
- Structure: Shorter carbon chain (methanol instead of propanol) with a 2-aminopyridin-4-yl group.
- The hydroxyl group’s proximity to the pyridine ring may enhance solubility .
Comparison with Substituted Pyridine Derivatives
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol
- Structure : Features a 5-iodo substitution on the pyridine ring.
- Key Differences: The iodine atom introduces steric bulk and enhances halogen bonding, which could improve target selectivity in drug design.
3-[(Pyridin-4-yl)amino]propan-1-ol Hydrochloride
- Structure: The amino group is part of a secondary amine linkage to the pyridine ring, forming a hydrochloride salt.
- Key Differences : The salt form increases aqueous solubility and stability under acidic conditions. The altered connectivity (amine vs. direct substitution) modifies electronic properties and bioavailability .
Comparison with Different Heterocyclic Systems
3-Amino-2-(pyrimidin-4-yl)propan-1-ol
- Structure : Pyrimidin-4-yl replaces pyridin-4-yl.
- This may improve interactions with nucleic acids or enzymes, making it relevant in antiviral or anticancer research .
3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol
- Structure : Propargyl alcohol chain with 5,6-dimethoxypyridin-3-yl.
Data Table: Structural and Functional Comparison
Biological Activity
3-Amino-3-(pyridin-4-yl)propan-1-ol, also referred to as 3-Amino-3-(4-pyridyl)propan-1-ol, is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group and a pyridine ring. This compound has been studied for its potential biological activities, particularly in neuropharmacology and as a building block for synthesizing more complex molecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 178.22 g/mol. Its structure allows for diverse chemical reactivity, making it a versatile compound in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of both amino and hydroxyl groups facilitates the formation of hydrogen bonds with biological macromolecules, influencing their activity and function.
Key Mechanisms Include:
- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to active sites and preventing substrate interactions.
- Receptor Modulation : It may interact with cellular receptors, modulating signal transduction pathways and affecting various cellular functions.
Neuropharmacological Effects
Research indicates that this compound exhibits potential neuropharmacological effects. It has been studied for its interactions with neurotransmitter systems, suggesting possible applications in treating neurodegenerative diseases or mood disorders.
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Its structural similarities to other biologically active compounds suggest it may inhibit the growth of certain pathogens. For instance, studies have indicated that derivatives of this compound can exhibit activity against Helicobacter pylori, a bacterium associated with gastric infections .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
Synthesis and Applications
The synthesis of this compound typically involves various organic reactions that allow for the introduction of functional groups necessary for its biological activity. It serves as a building block in the development of pharmaceuticals targeting multiple biological pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
